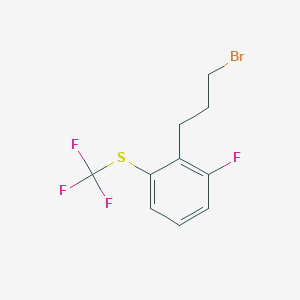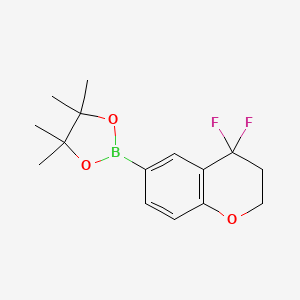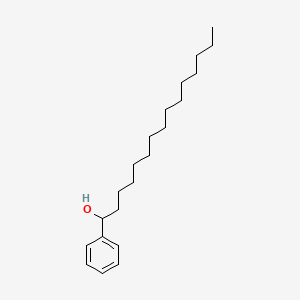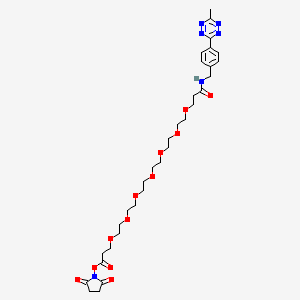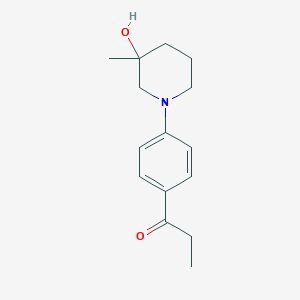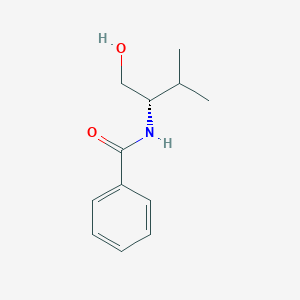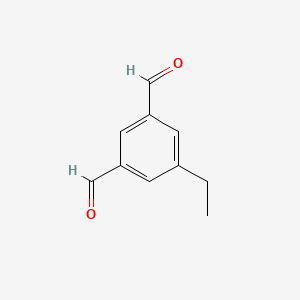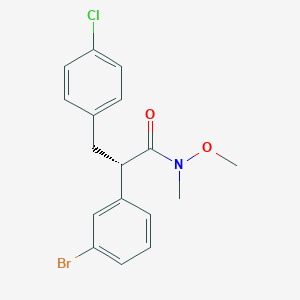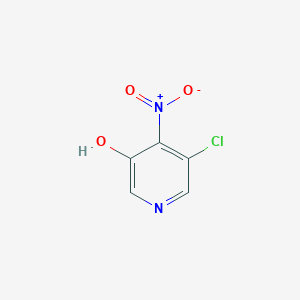
5-Chloro-4-nitropyridin-3-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-4-nitropyridin-3-OL is a halogenated nitropyridine derivative with the molecular formula C5H3ClN2O3. It is a compound of interest in various fields of chemistry due to its unique structural properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-nitropyridin-3-OL typically involves the nitration of pyridine derivatives. One common method involves the reaction of pyridine with dinitrogen pentoxide (N2O5) in an organic solvent to form the N-nitropyridinium ion, which is then reacted with sulfur dioxide (SO2) and bisulfite (HSO3-) in water to yield 3-nitropyridine . This intermediate can be further chlorinated to obtain this compound.
Industrial Production Methods
Industrial production methods for this compound often involve continuous flow synthesis to ensure safety and efficiency. For example, pyridine N-oxide can be nitrated with a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4) to form 4-nitropyridine N-oxide, which is then reacted with phosphorus pentachloride (PCl5) to yield the final product .
化学反応の分析
Types of Reactions
5-Chloro-4-nitropyridin-3-OL undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or sodium thiolate (NaSR).
Major Products
Oxidation: Formation of nitro derivatives with higher oxidation states.
Reduction: Formation of 5-chloro-4-aminopyridin-3-OL.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
科学的研究の応用
5-Chloro-4-nitropyridin-3-OL has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the production of agrochemicals and pharmaceuticals
作用機序
The mechanism of action of 5-Chloro-4-nitropyridin-3-OL involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorine atom can participate in nucleophilic substitution reactions, further modifying the compound’s activity.
類似化合物との比較
Similar Compounds
3-Chloro-5-nitropyridin-4-ol: Similar structure but with different substitution pattern.
3-Iodo-5-nitropyridin-4-ol: Contains an iodine atom instead of chlorine.
3-Bromo-5-nitropyridin-4-ol: Contains a bromine atom instead of chlorine.
Uniqueness
5-Chloro-4-nitropyridin-3-OL is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
特性
分子式 |
C5H3ClN2O3 |
|---|---|
分子量 |
174.54 g/mol |
IUPAC名 |
5-chloro-4-nitropyridin-3-ol |
InChI |
InChI=1S/C5H3ClN2O3/c6-3-1-7-2-4(9)5(3)8(10)11/h1-2,9H |
InChIキー |
RIMRMAMFLGCHHO-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=C(C=N1)Cl)[N+](=O)[O-])O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


